2-(1-(3,4-Dichlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(1-(3,4-Dichlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17976153
InChI: InChI=1S/C14H17BCl2O2/c1-9(10-6-7-11(16)12(17)8-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1H2,2-5H3
SMILES:
Molecular Formula: C14H17BCl2O2
Molecular Weight: 299.0 g/mol

2-(1-(3,4-Dichlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC17976153

Molecular Formula: C14H17BCl2O2

Molecular Weight: 299.0 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(3,4-Dichlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C14H17BCl2O2
Molecular Weight 299.0 g/mol
IUPAC Name 2-[1-(3,4-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H17BCl2O2/c1-9(10-6-7-11(16)12(17)8-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1H2,2-5H3
Standard InChI Key VZSNQRFRGXTWMC-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC(=C(C=C2)Cl)Cl

Introduction

2-(1-(3,4-Dichlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized boronic acid derivative widely utilized in synthetic organic chemistry. Its unique molecular structure and reactivity make it a valuable compound in various chemical transformations and industrial applications.

Chemical Identity:

  • Molecular Formula: C15H18BCl2O2

  • Molecular Weight: 310.02 g/mol

  • CAS Number: 75927-49-0

  • IUPAC Name: 2-(1-(3,4-Dichlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Structural Features

The compound consists of:

  • A dioxaborolane ring, which is a cyclic boronic ester.

  • A vinyl group attached to the boron atom.

  • A dichlorophenyl moiety, contributing to its electron-withdrawing properties and reactivity.

Table 1: Key Structural Data

FeatureDescription
Functional GroupsBoronic ester, vinyl group
Substituents3,4-dichlorophenyl
Bonding CharacteristicsConjugated system with vinyl group

Synthesis

The synthesis of this compound typically involves multi-step reactions under controlled conditions. The general process includes:

  • Preparation of Pinacol Boronic Esters: Reacting boronic acid with pinacol in the presence of an acid catalyst.

  • Vinylation Reaction: Introducing the vinyl group through coupling reactions.

  • Substitution with Dichlorophenyl Group: Achieved via palladium-catalyzed cross-coupling reactions.

Reaction Conditions:

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)

  • Solvents: Toluene or tetrahydrofuran (THF)

  • Temperature Range: 50–100°C

  • Yield Optimization: Requires precise control of reaction time and stoichiometry.

Mechanism of Action:

The boronic ester group facilitates nucleophilic attack during cross-coupling reactions, while the dichlorophenyl moiety enhances reaction selectivity by stabilizing intermediates.

Applications

This compound finds extensive applications in:

  • Pharmaceutical Synthesis:

    • Used as an intermediate in the production of active pharmaceutical ingredients (APIs).

    • Facilitates the formation of complex molecular frameworks.

  • Material Science:

    • Utilized in the development of advanced polymers and electronic materials.

  • Agrochemical Industry:

    • Serves as a precursor for bioactive compounds.

Table 3: Applications Overview

FieldSpecific Use
Medicinal ChemistryAPI synthesis
Organic SynthesisCross-coupling reactions
Material SciencePolymer precursors

Safety and Handling

As with many boron-containing compounds, proper safety protocols must be followed:

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

  • Precautionary Measures: Use personal protective equipment (PPE), including gloves and safety goggles.

  • Storage Conditions: Store in a cool, dry place under inert gas to prevent degradation.

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